Luiz Alberto Barros Freitas,
Aline Caroline da Silva Santos,
Gedália de Cássia Silva,
Franciely Nayara do Nascimento Albuquerque,
Elis Dionísio Silva,
Carlos Alberto de Simone,
Valéria Rêgo Alves Pereira,
Luiz Carlos Alves,
Fabio André Brayner,
Ana Cristina Lima Leite,
Paulo André Teixeira de Moraes Gomes
PMID: 34174251
DOI:
10.1016/j.cbi.2021.109561
Abstract
Neglected diseases are a group of transmissible diseases that occur mostly in countries in tropical climates. Among this group, Chagas disease and leishmaniasis stand out, considered threats to global health. Treatment for these diseases is limited. Therefore, there is a need for new therapies against these diseases. In this sense, our proposal consisted of developing two series of compounds, using a molecular hybridization of the heterocyclic isatin and thiazole. The isatin and thiazole ring are important scaffold for several biological disorders, including antiparasitic ones. Herein, thiazolyl-isatin has been synthesized from respective thiosemicarbazone or phenyl-thiosemicarbazone, being some of these new thiazolyl-isatin toxic for trypomastigotes without affecting macrophages viability. From this series, compounds 2e (IC
= 4.43 μM), 2j (IC
= 2.05 μM), 2l (IC
= 4.12 μM) and 2m (1.72 μM) showed the best anti-T. cruzi activity for trypomastigote form presenting a selectivity index higher than Benznidazole (BZN). Compounds 2j, 2l and 2m were able to induce a significantly labelling compatible with necrosis in trypomastigotes. Analysis by scanning electron microscopy showed that T. cruzi trypomastigote cells treated with the compound 2m from IC
concentrations, promoted changes in the shape, flagella and surface of body causing of the parasite dead. Concerning leishmanicidal evaluation against L. amazonensis and L. infantum, compounds 2l (IC
= 7.36 and 7.97 μM, respectively) and 2m (6.17 and 6.04 μM, respectively) showed the best activity for promastigote form, besides showed a higher selectivity than Miltefosine. Thus, compounds 2l and 2m showed dual in vitro trypanosomicidal and leishmanicidal activities. A structural activity relationship study showed that thiazolyl-isatin derivatives from phenyl-thiosemicarbazone (2a-m) were, in general, more active than thiazolyl-isatin derivatives from thiosemicarbazone (1a-g). Crystallography studies revealed a different configuration between series 1a-g and 2a-m. The configuration and spatial arrangement divergent between the two sub-series could explain the improved biological activity profile of 2a-m sub-series.
Xiyuan Zhang,
Yanfeng Gao,
Yitong Liu,
Zhiwei Miao
PMID: 34162210
DOI:
10.1021/acs.joc.1c00336
Abstract
Diethyl phosphite-initiated coupling of isatins with
-quinone methides (
-QMs) is reported. This reaction involves a cascade transformation initiated by base-promoted addition of phosphite to isatins, followed by [1,2]-phospha-Brook rearrangement. This generates α-phosphonyloxy enolates that are subsequently intercepted by
-QMs and finally intramolecular ring closure. This protocol was used to diastereoselectively synthesize a range of
-tetrabenzohydrofuran spirooxindoles in moderate to good yields with moderate to excellent diastereoselectivities.
Suvankar Ghosh,
T Atchuta Ramarao,
Pralok K Samanta,
Anjali Jha,
Priyadarshi Satpati,
Anik Sen
PMID: 34091175
DOI:
10.1016/j.jmgm.2021.107944
Abstract
Computer Aided Drug Design approaches have been applied to predict potential inhibitors for two different kinases, namely, cyclin-dependent kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) which are known to play crucial role in cancer growth. We have designed alkyl and aryl substituted isatin-triazole ligands and performed molecular docking to rank and predict possible binding pockets in CDK2 and EGFR kinases. Best-scoring ligands in the kinase-binding pocket were selected from the docking study and subjected to molecular dynamics simulation. Absolute binding affinities were estimated from the MD trajectories using the MM/PBSA approach. The results suggest that aryl substituted isatin-triazole ligands are better binder to the kinases relative to its alkyl analogue. Furthermore, aryl substituted isatin-triazole ligands prefer binding to EGFR kinases relative to CDK2. The ligand binding pockets of the kinases are primarily hydrophobic in nature. Ligand-kinase binding is favoured by electrostatic and Van der Waals interactions, later being the major contributor. Large estimated negative binding affinities (~ -10 to -25 kcal/mol) indicate that the ligands might inhibit the kinases. Physicochemical property analysis suggests that the proposed ligands could be orally bio-available.
Srinivasan Bargavi,
Siddan Gouthaman,
Madurai Sugunalakshmi,
Srinivasakannan Lakshmi
PMID: 34089254
DOI:
10.1107/S2053229621004940
Abstract
Three isatin derivatives, namely, 1-allyl-3-hydroxy-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one, C
H
NO
, 1-ethyl-3-hydroxy-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one, C
H
NO
, and 5-bromo-3-hydroxy-1-methyl-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one, C
H
BrNO
, were synthesized, crystallized by the slow-evaporation technique, characterized by
H and
C NMR spectroscopy, and analysed by the single-crystal X-ray diffraction (XRD) method. Quantum chemical parameters, such as the energy of the highest occupied molecular orbital, energy of the lowest unoccupied molecular orbital, energy gap, electronic energy, ionization potential, chemical potential, global hardness, global softness and electrophilicity index, were calculated. The druglikeness and bioactivity scores of the compounds were calculated. The activities of these isatin derivatives against bacterial strains, such as Eschericia coli, Proteus vulgaris, Shigella flexneri, Staphylococcus aureus and Micrococcus luteus, and the fungal strain Aspergillus niger, were determined using the well-diffusion assay method. Molecular docking studies were carried out to predict the binding mode of the isatin compounds with the penicillin binding protein enzyme and to identify the interactions between the enzyme and the ligands under study.
Daniel A S Kitagawa,
Rafael B Rodrigues,
Thiago N Silva,
Wellington V Dos Santos,
Vinicius C V da Rocha,
Joyce S F D de Almeida,
Leandro B Bernardo,
Taynara Carvalho-Silva,
Cintia N Ferreira,
Angelo A T da Silva,
Alessandro B C Simas,
Eugenie Nepovimova,
Kamil Kuča,
Tanos C C França,
Samir F de A Cavalcante
PMID: 34148470
DOI:
10.1080/14756366.2021.1916009
Abstract
Organophosphorus poisoning caused by some pesticides and nerve agents is a life-threating condition that must be swiftly addressed to avoid casualties. Despite the availability of medical countermeasures, the clinically available compounds lack a broad spectrum, are not effective towards all organophosphorus toxins, and have poor pharmacokinetics properties to allow them crossing the blood-brain barrier, hampering cholinesterase reactivation at the central nervous system. In this work, we designed and synthesised novel isatin derivatives, linked to a pyridinium 4-oxime moiety by an alkyl chain with improved calculated properties, and tested their reactivation potency against paraoxon- and NEMP-inhibited acetylcholinesterase in comparison to the standard antidote pralidoxime. Our results showed that these compounds displayed comparable
reactivation also pointed by the
studies, suggesting that they are promising compounds to tackle organophosphorus poisoning.
Wagdy M Eldehna,
Rofaida Salem,
Zainab M Elsayed,
Tarfah Al-Warhi,
Hamada R Knany,
Rezk R Ayyad,
Thamer Bin Traiki,
Maha-Hamadien Abdulla,
Rehan Ahmad,
Hatem A Abdel-Aziz,
Radwan El-Haggar
PMID: 34176414
DOI:
10.1080/14756366.2021.1944127
Abstract
In the current work, a new set of carbohydrazide linked benzofuran-isatin conjugates (
and
) was designed and synthesised. The anticancer activity for compounds (
,
and
) was measured against NCI-55 human cancer cell lines. Compound
was the most efficient, and thus subjected to the five-dose screen where it showed excellent broad activity against almost all tested cancer subpanels. Furthermore, all conjugates (
and
) showed a good anti-proliferative activity towards colorectal cancer SW-620 and HT-29 cell lines, with an excellent inhibitory effect for compounds
and
(IC
= 8.7 and 9.4 µM (
), and 6.5 and 9.8 µM for (
), respectively). Both compounds displayed selective cytotoxicity with good safety profile. In addition, both compounds provoked apoptosis in a dose dependent manner in SW-620 cells. Also, they significantly inhibited the anti-apoptotic Bcl2 protein expression and increased the cleaved PARP level that resulted in SW-620 cells apoptosis.
Lilian R F Faro,
Lorenzo Justo,
Raquel Gómez,
Rafael Durán
PMID: 34022091
DOI:
10.1111/ejn.15319
Abstract
Isatin is a biofactor with different biochemical and pharmacological properties whose effects attract much attention because it is an endogenous inhibitor of the monoamine oxidase in the brain. When exogenously administrated, isatin increases dopamine levels in intact and denervated striatum of rats, an effect that could indicate its potential as a therapeutic agent in Parkinson disease. However, the neurochemical mechanisms by which isatin increases dopamine in the striatum are poorly understood. In the present study, we evaluate the role of the glutamatergic and nitrergic systems in the isatin-induced dopamine release from rat striatum. Our findings show that the intrastriatal administration of 10 mM isatin significantly increases the in vivo release of dopamine (1,104.7% ± 97.1%), and the amino acids glutamate (428.7% ± 127%) and taurine (221% ± 22%) from rat striatum measured by brain microdialysis. The pretreatment with MK-801 (500 µM) or AP5 (650 µM) (glutamatergic NMDA receptors antagonists) significantly reduces the effect of isatin on dopamine release by 52% and 70.5%, respectively. The administration of the nitric oxide synthase inhibitors, L-NAME (100 µM) or 7-NI (100 µM) also decreases the isatin-induced dopamine release by 77% and 42%, respectively. These results show that isatin, in addition to increasing dopamine release, also increases glutamate levels, and possibly activates NMDA receptors and nitric oxide production, which can promote a further increase in the dopamine release.
Matt D Johansen,
Shalini,
Sumit Kumar,
Clément Raynaud,
Diana H Quan,
Warwick J Britton,
Philip M Hansbro,
Vipan Kumar,
Laurent Kremer
PMID: 33972252
DOI:
10.1128/AAC.00011-21
Abstract
Tuberculosis remains a leading cause of mortality among infectious diseases worldwide, prompting the need to discover new drugs to fight this disease. We report here the design, synthesis, and antimycobacterial activity of isatin-mono/bis-isoniazid hybrids. Most of the compounds exhibited very high activity against Mycobacterium tuberculosis, with MICs in the range of 0.195 to 0.39 μg/ml, and exerted a more potent bactericidal effect than the standard antitubercular drug isoniazid (INH). Importantly, these compounds were found to be well tolerated at high doses (>200 μg/ml) on Vero kidney cells, leading to high selectivity indices. Two of the most promising hybrids were evaluated for activity in THP-1 macrophages infected with M. tuberculosis, among which compound 11e was found to be slightly more effective than INH. Overexpression of InhA along with cross-resistance determination of the most potent compounds, selection of resistant mutants, and biochemical analysis, allowed us to decipher their mode of action. These compounds effectively inhibited mycolic acid biosynthesis and required KatG to exert their biological effects. Collectively, this suggests that the synthesized isatin-INH hybrids are promising antitubercular molecules for further evaluation in preclinical settings.
Xiaoya Li,
Sedef İlk,
Javier A Linares-Pastén,
Yang Liu,
Deepak Bushan Raina,
Deniz Demircan,
Baozhong Zhang
PMID: 33900740
DOI:
10.1021/acs.biomac.1c00343
Abstract
Most macromolecular antimicrobials are ionic and thus lack miscibility/compatibility with nonionic substrate materials. In this context, nonionic hyperbranched polyesters (HBPs) with indole or isatin functionality were rationally designed, synthesized, and characterized. Antimicrobial disk diffusion assay indicated that these HBPs showed significant antibacterial activity against 8 human pathogenic bacteria compared to small molecules with indole or isatin groups. According to DSC measurements, up to 20% indole-based HBP is miscible with biodegradable polyesters (polyhydroxybutyrate or polycaprolactone), which can be attributed to the favorable hydrogen bonding between the N-H moiety of indole and the C═O of polyesters. HBPs with isatin or methylindole were completely immiscible with the same matrices. None of the HBPs leaked out from plastic matrix after being immersed in water for 5 days. The incorporation of indole into HBPs as well as small molecules facilitated their enzymatic degradation with PETase from
, while isatin had a complex impact. Molecular docking simulations of monomeric molecules with PETase revealed different orientations of the molecules at the active site due to the presence of indole or isatin groups, which could be related to the observed different enzymatic degradation behavior. Finally, biocompatibility analysis with a mammalian cell line showed the negligible cytotoxic effect of the fabricated HBPs.
Ingrida Tumosienė,
Ilona Jonuškienė,
Kristina Kantminienė,
Vytautas Mickevičius,
Vilma Petrikaitė
PMID: 34360565
DOI:
10.3390/ijms22157799
Abstract
A series of novel mono and bishydrazones each bearing a 2-oxindole moiety along with substituted phenylaminopropanamide, pyrrolidin-2-one, benzimidazole, diphenylmethane, or diphenylamine fragments were synthesized, and their anticancer activities were tested by MTT assay against human melanoma A375 and colon adenocarcinoma HT-29 cell lines. In general, the synthesized compounds were more cytotoxic against HT-29 than A375. 3-((4-Methoxyphenyl)(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)amino)-
'-(2-oxoindolin-3-ylidene)propanehydrazide and (
',
‴)-1,1'-(methylenebis(4,1-phenylene))bis(5-oxo-
'-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide) were identified as the most active compounds against HT-29 in 2D and 3D cell cultures. The same compounds showed the highest antioxidant activity among the synthesized compounds screened by ferric reducing antioxidant power assay (FRAP). Their antioxidant activity is on par with that of a well-known antioxidant ascorbic acid.